molecular formula C15H15N5O2 B14011354 Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate CAS No. 54798-27-5

Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate

Katalognummer: B14011354
CAS-Nummer: 54798-27-5
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: FCGURMPAKAPPSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate is a complex organic compound characterized by its unique structure, which includes a pyrazine ring substituted with amino and cyano groups, and a benzoate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-6-cyano-pyrazine with ethyl 4-aminobenzoate under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in a solvent like ethanol or dimethylformamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like hydroxide ions or amines in basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydrolyzed products or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

54798-27-5

Molekularformel

C15H15N5O2

Molekulargewicht

297.31 g/mol

IUPAC-Name

ethyl 4-[(5-amino-6-cyanopyrazin-2-yl)methylamino]benzoate

InChI

InChI=1S/C15H15N5O2/c1-2-22-15(21)10-3-5-11(6-4-10)18-8-12-9-19-14(17)13(7-16)20-12/h3-6,9,18H,2,8H2,1H3,(H2,17,19)

InChI-Schlüssel

FCGURMPAKAPPSX-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CN=C(C(=N2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.